Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate: is a chemical compound characterized by its unique structure, which includes a 1,2-oxazole ring and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2,4-difluorobenzaldehyde with ethyl chloroformate in the presence of a base, followed by cyclization to form the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are being explored for their medicinal properties. Research is ongoing to determine their efficacy in treating various diseases and conditions.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Methyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate
Methyl 4-(2,4-difluorophenyl)-3-oxobutanoate
Uniqueness: Methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate stands out due to its oxazole ring, which imparts unique chemical and biological properties compared to its similar counterparts
Properties
IUPAC Name |
methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c1-16-11(15)10-8(5-17-14-10)7-3-2-6(12)4-9(7)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEVJJMSGWWKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC=C1C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2445792-69-6 |
Source
|
Record name | methyl 4-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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